MMB-4en-PINACA
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Overview
Description
MMB-4en-PINACA is a novel synthetic cannabinoid that has structural similarities to other synthetic cannabinoids such as MDMB-4en-PINACA and MMB-4en-PICA . It was first detected in February 2024 and has been confirmed through comparison with standard reference materials . This compound is known for its activity as a cannabinoid receptor agonist, although it is less potent than some of its counterparts .
Preparation Methods
The synthesis of MMB-4en-PINACA involves several steps, starting with the preparation of the indazole core. The synthetic route typically includes the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pent-4-enyl Group: The pent-4-enyl group is introduced through a substitution reaction.
Formation of the Carboxamido Group: The carboxamido group is formed through an amidation reaction.
Final Esterification: The final step involves esterification to form the methyl ester group.
Chemical Reactions Analysis
MMB-4en-PINACA undergoes various chemical reactions, including:
Hydrolysis: Ester hydrolysis can occur, resulting in the formation of the corresponding carboxylic acid.
N-dealkylation: This reaction involves the removal of the alkyl group from the nitrogen atom, forming secondary amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and hydrolyzing agents like sodium hydroxide. The major products formed from these reactions include hydroxylated derivatives, carboxylic acids, and secondary amines .
Scientific Research Applications
MMB-4en-PINACA has several scientific research applications:
Mechanism of Action
MMB-4en-PINACA acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor . The compound binds to the receptor and activates it, leading to the recruitment of β-arrestin and subsequent signaling pathways . This activation results in various physiological effects, including altered perception, mood, and cognition .
Comparison with Similar Compounds
MMB-4en-PINACA is structurally similar to other synthetic cannabinoids such as MDMB-4en-PINACA, MMB-4en-PICA, and ADB-BUTINACA . Compared to these compounds, this compound is less potent but still exhibits significant activity at cannabinoid receptors . Its unique structural feature is the pent-4-enyl group, which differentiates it from other synthetic cannabinoids that may have different alkyl or aryl groups .
Similar compounds include:
- MDMB-4en-PINACA
- MMB-4en-PICA
- ADB-BUTINACA
- 5F-MDMB-PINACA
This compound’s uniqueness lies in its specific structural modifications, which influence its binding affinity and potency at cannabinoid receptors .
Properties
CAS No. |
2659308-41-3 |
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Molecular Formula |
C19H25N3O3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C19H25N3O3/c1-5-6-9-12-22-15-11-8-7-10-14(15)17(21-22)18(23)20-16(13(2)3)19(24)25-4/h5,7-8,10-11,13,16H,1,6,9,12H2,2-4H3,(H,20,23)/t16-/m0/s1 |
InChI Key |
UJELURFNWPRFMM-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |
Origin of Product |
United States |
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